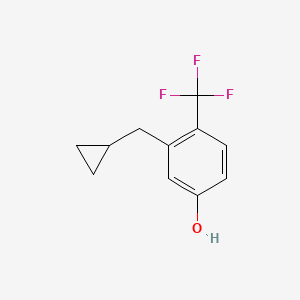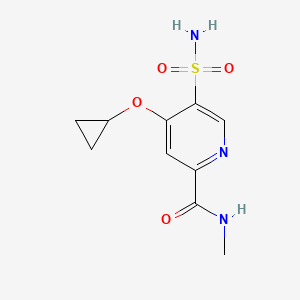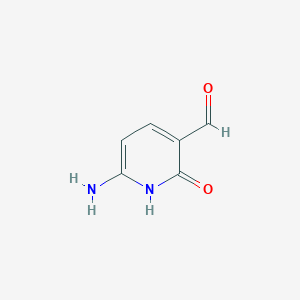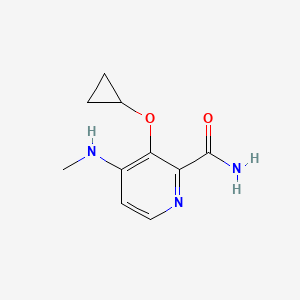
3-Cyclopropoxy-4-(methylamino)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-4-(methylamino)picolinamide is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol It is known for its unique structure, which includes a cyclopropoxy group, a methylamino group, and a picolinamide core
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-4-(methylamino)picolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropoxy Group: This step involves the reaction of a suitable cyclopropyl precursor with an appropriate reagent to introduce the cyclopropoxy group.
Introduction of the Methylamino Group: This step involves the reaction of an intermediate compound with a methylamine source to introduce the methylamino group.
Formation of the Picolinamide Core: This step involves the cyclization of the intermediate compound to form the picolinamide core.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and purification techniques .
Analyse Des Réactions Chimiques
3-Cyclopropoxy-4-(methylamino)picolinamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
3-Cyclopropoxy-4-(methylamino)picolinamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-4-(methylamino)picolinamide involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-4-(methylamino)picolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-N,N-dimethyl-4-(methylamino)picolinamide: This compound has a similar structure but includes an additional N,N-dimethyl group.
Picolinamide: This compound has a simpler structure with a picolinamide core but lacks the cyclopropoxy and methylamino groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H13N3O2 |
|---|---|
Poids moléculaire |
207.23 g/mol |
Nom IUPAC |
3-cyclopropyloxy-4-(methylamino)pyridine-2-carboxamide |
InChI |
InChI=1S/C10H13N3O2/c1-12-7-4-5-13-8(10(11)14)9(7)15-6-2-3-6/h4-6H,2-3H2,1H3,(H2,11,14)(H,12,13) |
Clé InChI |
NUWLKBCEUCDHQU-UHFFFAOYSA-N |
SMILES canonique |
CNC1=C(C(=NC=C1)C(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


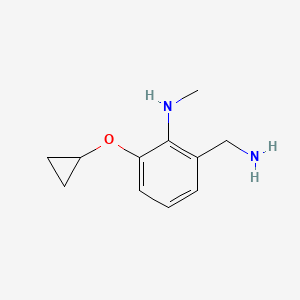

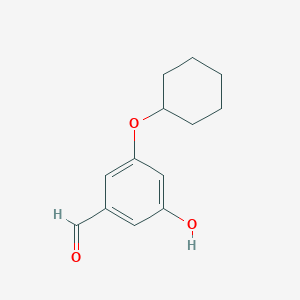



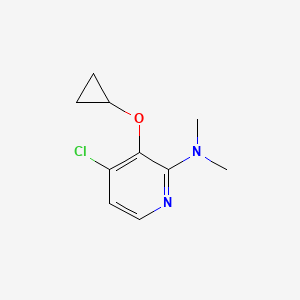
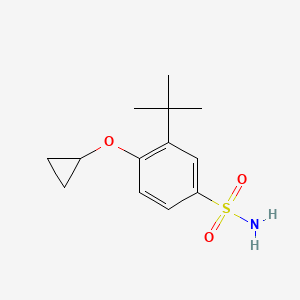

![[3-Chloro-5-(trifluoromethyl)pyridin-4-YL]methylamine](/img/structure/B14835116.png)
